N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride
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Overview
Description
CZC 54252 hydrochloride is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2). It has shown significant neuroprotective activity, particularly in attenuating neuronal injury induced by the G2019S mutant form of LRRK2 . This compound is widely used in scientific research, especially in studies related to neurodegenerative diseases such as Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CZC 54252 hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of CZC 54252 hydrochloride is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: CZC 54252 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophilic reagents under mild to moderate conditions.
Oxidation and Reduction Reactions: While not commonly reported, these reactions can be carried out using standard oxidizing and reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Typically, the reactions are designed to modify the functional groups without altering the core structure of the compound .
Scientific Research Applications
CZC 54252 hydrochloride is extensively used in scientific research due to its selective inhibition of LRRK2. Some of its key applications include:
Neurodegenerative Disease Research: It is used to study the role of LRRK2 in Parkinson’s disease and other neurodegenerative disorders
Cell Biology: The compound is used to investigate cellular pathways and mechanisms involving LRRK2.
Drug Development: CZC 54252 hydrochloride serves as a lead compound in the development of new therapeutic agents targeting LRRK2.
Mechanism of Action
CZC 54252 hydrochloride exerts its effects by selectively inhibiting LRRK2. The inhibition occurs at nanomolar concentrations, making it highly potent . The compound binds to the kinase domain of LRRK2, preventing its phosphorylation and subsequent activation. This inhibition leads to a reduction in neuronal injury and has neuroprotective effects .
Comparison with Similar Compounds
MK-1468: A highly selective and brain-penetrant LRRK2 inhibitor with an IC50 of 0.8 nM.
GNE-9605: A highly effective, specific, and brain-penetrant LRRK2 inhibitor with an IC50 of 19 nM.
Uniqueness of CZC 54252 Hydrochloride: CZC 54252 hydrochloride stands out due to its exceptional potency and selectivity for LRRK2. It has demonstrated significant neuroprotective activity, making it a valuable tool in neurodegenerative disease research .
Properties
IUPAC Name |
N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O4S.ClH/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31;/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCBHUPLQMUKAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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